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Introduction

Lixumistat, also known as IM156, is an investigational, orally administered small molecule that
acts as a potent inhibitor of Protein Complex 1 (PC1) in the mitochondrial electron transport
chain. By targeting this key component of oxidative phosphorylation (OXPHQOS), Lixumistat
aims to disrupt the energy metabolism of cancer cells, a pathway increasingly recognized for its
role in tumor growth, survival, and resistance to therapy. This technical guide provides a
comprehensive summary of the available pharmacokinetic (PK) and bioavailability data for
Lixumistat, compiled from preclinical and clinical studies.

Mechanism of Action

Lixumistat is a biguanide, a class of drugs known to influence cellular metabolism. Its primary
mechanism of action is the inhibition of PC1, which leads to a reduction in ATP production and
an increase in AMP levels. This energy deficit activates AMP-activated protein kinase (AMPK),
a central regulator of cellular energy homeostasis. The activation of AMPK can, in turn, inhibit
anabolic pathways, such as the mTOR signaling pathway, which are crucial for cell growth and
proliferation.
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Caption: Lixumistat's mechanism of action targeting mitochondrial respiration.

Human Pharmacokinetic Studies

© 2025 BenchChem. All rights reserved. 2/5 Tech Support


https://www.benchchem.com/product/b605366?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605366?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The primary source of human pharmacokinetic data for Lixumistat is a first-in-human, Phase 1

dose-escalation study (NCT03272256) conducted in patients with advanced solid tumors.[1]

This study evaluated the safety, tolerability, and pharmacokinetic profile of Lixumistat

administered orally.

Experimental Protocol: Phase 1 Dose-Escalation Study
(NCT03272256)

Study Design: An open-label, dose-escalation study in patients with refractory advanced
solid tumors.[1]

Patient Population: Eligible patients had advanced cancers, including gastric, colorectal, and
ovarian cancer, and had failed standard therapies.[1]

Dosing Regimen: Lixumistat was administered orally in a fasted state. The study included
both every-other-day (QOD) and once-daily (QD) dosing cohorts, with doses ranging from
100 mg to 1200 mg.[1] The recommended Phase 2 dose (RP2D) was determined to be 800

mg QD.[1]

Pharmacokinetic Sampling: Blood samples were collected at various time points after drug
administration to determine the plasma concentrations of Lixumistat.

Analytical Method: The specific analytical method for quantifying Lixumistat in plasma has
not been detailed in the available literature.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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